Aganepag

Description

Properties

IUPAC Name |

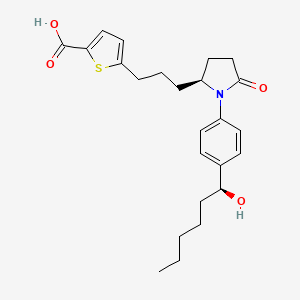

5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4S/c1-2-3-4-8-21(26)17-9-11-19(12-10-17)25-18(13-16-23(25)27)6-5-7-20-14-15-22(30-20)24(28)29/h9-12,14-15,18,21,26H,2-8,13,16H2,1H3,(H,28,29)/t18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWCSPFQIXPFLD-RXVVDRJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910562-18-4 | |

| Record name | Aganepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGANEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODT7ZEW9O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Aganepag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aganepag (formerly AGN-210937) is a potent and selective prostanoid EP2 receptor agonist. Its isopropyl ester prodrug, this compound isopropyl, has been investigated for its potential as a therapeutic agent for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and physiological effects on aqueous humor dynamics. Detailed methodologies for the key experiments used to characterize this compound are also presented, along with quantitative data and visual representations of its mechanism.

Core Mechanism of Action: Selective EP2 Receptor Agonism

The primary mechanism of action of this compound is its selective agonism at the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR). This compound mimics the action of the endogenous ligand, prostaglandin E2 (PGE2), at this specific receptor subtype. This selectivity is crucial as it differentiates its pharmacological profile from other prostaglandin analogs used in glaucoma therapy that primarily target the FP receptor.

Quantitative Pharmacological Data

The potency of this compound as an EP2 receptor agonist has been determined through in vitro functional assays.

| Compound | Parameter | Value | Receptor |

| This compound | EC50 | 0.19 nM | Prostanoid EP2 Receptor |

Table 1: In Vitro Potency of this compound. The EC50 value represents the concentration of this compound required to elicit a half-maximal response in a functional assay measuring EP2 receptor activation.

Signaling Pathway

Activation of the EP2 receptor by this compound initiates a well-defined intracellular signaling cascade. The EP2 receptor is coupled to a stimulatory G-protein (Gαs). Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors. This signaling pathway ultimately results in the physiological response of increased aqueous humor outflow.

Physiological Effect: Enhancement of Aqueous Humor Outflow

The primary therapeutic effect of this compound in the context of glaucoma is the reduction of IOP. This is achieved by increasing the outflow of aqueous humor from the anterior chamber of the eye through two distinct pathways: the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow).

The increase in cAMP in the cells of the trabecular meshwork and ciliary muscle is believed to lead to changes in cell shape and the extracellular matrix, reducing the resistance to aqueous humor outflow in both pathways.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of well-established in vitro and ex vivo assays. The following are detailed representative protocols for these key experiments.

EP2 Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.

Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the EP2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-PGE2.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Plate Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand ([3H]-PGE2) at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled EP2 agonist (e.g., 10 µM PGE2).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 (concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacological Profile of Aganepag (AGN 210937): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aganepag (AGN 210937) is a potent and selective agonist of the prostanoid EP2 receptor, a G-protein coupled receptor involved in a wide array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of signaling and experimental workflows are provided to support further research and development.

Introduction

Prostanoids, a class of lipid mediators derived from arachidonic acid, exert their diverse biological effects through a family of eight G-protein coupled receptors: the prostaglandin D2 receptors (DP1, DP2), prostaglandin E2 receptors (EP1, EP2, EP3, EP4), the prostaglandin F receptor (FP), the prostacyclin receptor (IP), and the thromboxane receptor (TP).[1] The EP2 receptor, in particular, is implicated in processes such as inflammation, immune modulation, intraocular pressure regulation, and smooth muscle relaxation.[2] this compound has been identified as a high-affinity agonist for the EP2 receptor, demonstrating potential therapeutic applications in conditions where EP2 receptor activation is beneficial.

Quantitative Pharmacological Data

The following tables summarize the known quantitative pharmacological data for this compound at human prostanoid receptors.

Table 1: Functional Activity of this compound at Prostanoid Receptors

| Receptor | Assay Type | Parameter | Value (nM) |

| EP2 | cAMP Accumulation | EC50 | 0.19[3] |

| EP4 | Not specified | Activity | No activity observed[3] |

| DP1, DP2, EP1, EP3, FP, IP, TP | Data not publicly available | - | - |

Table 2: Binding Affinity of this compound at Prostanoid Receptors

| Receptor | Assay Type | Parameter | Value (nM) |

| EP2 | Data not publicly available | Ki | - |

| DP1, DP2, EP1, EP3, EP4, FP, IP, TP | Data not publicly available | Ki | - |

Note: The lack of comprehensive public data on the binding affinities and functional activities of this compound across the full prostanoid receptor panel is a current limitation.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating the prostanoid EP2 receptor. The EP2 receptor is primarily coupled to the Gαs subunit of the heterotrimeric G-protein.[3] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

Recent evidence also suggests that the EP2 receptor can couple to the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a representative method for determining the binding affinity (Ki) of this compound for prostanoid receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human prostanoid receptor of interest (e.g., EP2).

-

Radioligand specific for the receptor (e.g., [3H]-PGE2).

-

This compound (AGN 210937) stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or the this compound dilutions.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Aganepag: A Deep Dive into its Role as a Selective Prostaglandin E2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal prostanoid, exerts a wide array of physiological and pathological effects through its interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2] The development of selective agonists for these receptors is a key strategy in modern pharmacology, aiming to harness the therapeutic potential of PGE2 signaling while minimizing off-target effects. Aganepag (AGN 210937) has emerged as a potent and highly selective agonist for the prostanoid EP2 receptor.[3] This technical guide provides a comprehensive overview of this compound's role in the prostaglandin E2 pathways, detailing its pharmacological profile, the downstream signaling cascades it initiates, and the experimental methodologies used for its characterization.

This compound's Pharmacological Profile

This compound is distinguished by its high potency and selectivity for the human EP2 receptor. Its pharmacological activity has been characterized through extensive in vitro studies, including radioligand binding assays and functional assays measuring second messenger accumulation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its binding affinity and functional potency at the EP2 receptor, as well as its selectivity across a panel of other prostanoid receptors. While specific data for this compound is limited in publicly available literature, the data for a structurally and functionally similar selective EP2 agonist, PGN-9856, is presented here to illustrate the typical pharmacological profile of such a compound.[4][5]

Table 1: Prostanoid Receptor Binding Affinity Profile

| Receptor | pKi (Mean ± SEM) |

| EP2 | ≥ 8.3 |

| EP1 | < 5.0 |

| EP3 | < 5.0 |

| EP4 | 6.0 ± 0.1 |

| DP | < 5.0 |

| FP | < 5.0 |

| IP | < 5.0 |

| TP | < 5.0 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the compound to the receptor. A higher pKi value signifies a higher binding affinity.

Table 2: Functional Potency and Efficacy at the Human EP2 Receptor

| Compound | pEC50 (Mean ± SEM) | Emax (% of PGE2 max response) |

| This compound (reported) | 9.72 (EC50 = 0.19 nM) | Not explicitly reported, but described as a full agonist |

| PGN-9856 (analogue) | ≥ 8.5 | Comparable to PGE2 |

| PGE2 (endogenous ligand) | Not explicitly reported in this study | 100% |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating the potency of the agonist in a functional assay. Emax represents the maximum response elicited by the agonist.

Prostaglandin E2 (PGE2) and EP2 Receptor Signaling Pathway

The EP2 receptor is a Gs protein-coupled receptor (GPCR). Upon activation by an agonist such as this compound, it initiates a well-defined intracellular signaling cascade.

Signaling Pathway Diagram

Caption: this compound signaling pathway via the EP2 receptor.

Experimental Protocols

The characterization of this compound and its interaction with the EP2 receptor relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor and its selectivity against other prostanoid receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the human recombinant prostanoid receptor of interest (EP1, EP2, EP3, EP4, DP, FP, IP, or TP).

-

Radioligand specific for the receptor (e.g., [3H]-PGE2 for EP receptors).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer. Perform a protein concentration assay (e.g., BCA assay) to determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-specific ligand (e.g., 10 µM unlabeled PGE2) to determine non-specific binding.

-

50 µL of the test compound (this compound) at various dilutions (typically a 10-point concentration curve).

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

-

100 µL of the diluted cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This cell-based assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), the second messenger for the Gs-coupled EP2 receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating cAMP production.

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently expressing the human recombinant EP2 receptor.

-

Cell culture medium.

-

Assay medium (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., PGE2).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays like GloSensor™).

-

96-well or 384-well cell culture plates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Seeding: Seed the cells expressing the EP2 receptor into the wells of a cell culture plate and allow them to adhere and grow overnight.

-

Pre-incubation: On the day of the assay, remove the culture medium and replace it with assay medium containing a phosphodiesterase inhibitor. Incubate for a short period (e.g., 30 minutes) at 37°C.

-

Compound Addition: Add various concentrations of the test compound (this compound) or the positive control (PGE2) to the wells. Include a vehicle control (assay medium only).

-

Stimulation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve if required by the detection kit.

-

Plot the measured cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

-

The Emax of the test compound is often expressed as a percentage of the maximal response induced by the endogenous ligand, PGE2.

-

Experimental Workflow Diagram

Caption: Workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a potent and selective EP2 receptor agonist that activates the Gs-adenylate cyclase-cAMP-PKA signaling pathway. Its high selectivity for the EP2 receptor over other prostanoid receptors suggests a potential for targeted therapeutic applications with a favorable side-effect profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other selective EP2 agonists, facilitating further research into their therapeutic potential in areas such as glaucoma, inflammation, and beyond.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concepts and Challenges in Quantitative Pharmacology and Model-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Biological Activity of Aganepag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aganepag, also known as AGN 210937, is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a member of the G-protein coupled receptor (GPCR) family, the EP2 receptor is involved in a variety of physiological and pathological processes, making it a significant target for therapeutic intervention. This compound's high potency and selectivity for the EP2 receptor suggest its potential utility in conditions where modulation of this specific pathway is desired. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its receptor binding, functional activity, and the associated signaling pathways. The information is presented to facilitate further research and drug development efforts centered on this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's in vitro biological activity.

| Parameter | Receptor | Value | Description |

| EC50 | Human EP2 | 0.19 nM | The half maximal effective concentration of this compound required to induce a response in a functional assay, indicating its high potency as an agonist. |

| Selectivity | Human EP4 | No activity | This compound shows no significant activity at the EP4 receptor, highlighting its selectivity for the EP2 subtype. |

Note: The binding affinity (Ki) of this compound for the EP2 receptor has not been publicly reported in the reviewed literature.

Signaling Pathway

This compound exerts its biological effects by activating the EP2 receptor, a Gs-coupled GPCR. The activation of this receptor initiates a well-defined intracellular signaling cascade.

EP2 Receptor Signaling Pathway

Caption: this compound activates the EP2 receptor, leading to Gs protein-mediated stimulation of adenylate cyclase, increased cAMP production, and subsequent activation of PKA and modulation of gene transcription.

Experimental Protocols

Detailed experimental protocols for the key in vitro assays used to characterize this compound's biological activity are provided below. These are based on standard methodologies for such assays, as the specific protocols from the primary characterization of this compound are not publicly available.

Radioligand Binding Assay (Hypothetical for Ki Determination)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human EP2 receptor.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the EP2 receptor (IC50), from which the Ki can be calculated.

Materials:

-

Membrane preparations from cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-PGE2.

-

Unlabeled this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In each well of a 96-well microplate, add the following in order:

-

Binding buffer.

-

A fixed concentration of [3H]-PGE2 (typically at or below its Kd).

-

Increasing concentrations of unlabeled this compound (e.g., from 10-12 M to 10-5 M).

-

Membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubation: Incubate the plates at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

The Discovery and Development of Aganepag: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aganepag (AGN-210961) is a potent and selective prostanoid EP2 receptor agonist that was investigated for its potential as a therapeutic agent for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation. While extensive proprietary data on this compound remains undisclosed, this document synthesizes the available scientific information to offer a detailed understanding of this compound.

Core Data Summary

The following tables summarize the key quantitative data available for this compound and its isopropyl ester prodrug, this compound Isopropyl.

| Compound | Parameter | Value | Assay | Reference |

| This compound | EC50 | 0.19 nM | EP2 Receptor Activation | [1] |

Table 1: In Vitro Potency of this compound

| Compound | Identifier | Phase | Condition | Status | Reference |

| This compound Isopropyl | NCT01110499 | Phase 2 | Glaucoma, Ocular Hypertension | Unknown | [2] |

Table 2: Clinical Trial Information for this compound Isopropyl

Mechanism of Action: EP2 Receptor Signaling

This compound exerts its pharmacological effects by selectively activating the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the EP2 receptor initiates a signaling cascade that is primarily mediated by the Gs alpha subunit of the associated heterotrimeric G-protein. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets involved in the regulation of aqueous humor dynamics. In the context of glaucoma, this signaling pathway is thought to enhance the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure.

Caption: this compound-mediated EP2 receptor signaling pathway.

Experimental Protocols

EP2 Receptor Activation Assay (cAMP Measurement)

This protocol describes a representative method for determining the potency of an EP2 receptor agonist, such as this compound, by measuring the intracellular accumulation of cyclic AMP (cAMP).

1. Cell Culture and Preparation:

-

Human embryonic kidney (HEK) 293 cells stably expressing the human prostanoid EP2 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded into 96-well plates at a density of 5 x 104 cells per well and allowed to adhere overnight.

2. Agonist Stimulation:

-

The culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity).

-

This compound is serially diluted in the assay buffer to achieve a range of concentrations.

-

100 µL of the diluted this compound solutions (or vehicle control) are added to the respective wells.

3. Incubation and Lysis:

-

The plate is incubated for 30 minutes at 37°C.

-

Following incubation, the stimulation buffer is removed, and the cells are lysed by adding 100 µL of lysis buffer (e.g., 0.1 M HCl with 0.1% Triton X-100).

4. cAMP Quantification:

-

The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit, following the manufacturer's instructions.

5. Data Analysis:

-

The raw data (e.g., absorbance or fluorescence ratio) is converted to cAMP concentrations using a standard curve.

-

The concentration-response data for this compound is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).

Caption: Experimental workflow for a cAMP-based EP2 receptor agonist assay.

Drug Development Process

The development of a novel therapeutic agent like this compound typically follows a structured pipeline from initial discovery to potential clinical application. This process is designed to rigorously evaluate the safety and efficacy of the new chemical entity.

Caption: Logical flow of the drug discovery and development process.

Conclusion

This compound is a potent and selective EP2 receptor agonist that demonstrated promise in the preclinical setting for the treatment of glaucoma. Its mechanism of action, centered on the stimulation of the EP2 receptor and subsequent increase in intracellular cAMP, represents a targeted approach to lowering intraocular pressure. While the clinical development of this compound Isopropyl was initiated, the publicly available data is limited. Further disclosure of preclinical and clinical study results would be necessary to fully elucidate the therapeutic potential and safety profile of this compound. The information presented in this guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

Cellular Targets of Aganepag: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aganepag (AGN-210937) is a potent and selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist. Its primary cellular target is the EP2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of intraocular pressure (IOP). This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. All available quantitative data on this compound's activity is summarized, and key signaling pathways are visualized.

Introduction to this compound

This compound is a small molecule agonist developed for its high affinity and selectivity for the prostanoid EP2 receptor.[1] Prostanoid receptors, a family of GPCRs, are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their primary endogenous ligands prostaglandin D2 (PGD2), PGE2, prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), respectively. The EP receptor is further divided into four subtypes: EP1, EP2, EP3, and EP4, each with distinct signaling mechanisms and tissue distribution.[2] this compound's targeted action on the EP2 receptor makes it a valuable tool for scientific research and a potential therapeutic agent, particularly in ophthalmology for the treatment of glaucoma and ocular hypertension.[2]

Primary Cellular Target: The EP2 Receptor

The principal cellular target of this compound is the prostanoid EP2 receptor. This compound demonstrates high potency at this receptor, with a reported half-maximal effective concentration (EC50) of 0.19 nM.[1]

Quantitative Data: Potency and Selectivity

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |

| EP2 | This compound | EC50 | 0.19 | [1] |

| EP4 | This compound | Activity | No Activity | |

| EP1 | This compound | EC50/Ki | Data not available | |

| EP3 | This compound | EC50/Ki | Data not available | |

| FP | This compound | EC50/Ki | Data not available | |

| DP | This compound | EC50/Ki | Data not available | |

| IP | This compound | EC50/Ki | Data not available | |

| TP | This compound | EC50/Ki | Data not available |

Table 1: Potency and Selectivity Profile of this compound at Prostanoid Receptors.

Mechanism of Action and Signaling Pathways

Gs-Protein Coupled Signaling Cascade

The EP2 receptor is a canonical Gs-protein coupled receptor. Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

Role in Glaucoma and Intraocular Pressure Regulation

In the context of glaucoma, the therapeutic effect of this compound is attributed to its ability to lower intraocular pressure (IOP). Activation of EP2 receptors in the trabecular meshwork and ciliary body is believed to increase both the conventional (trabecular) and unconventional (uveoscleral) outflow of aqueous humor, thereby reducing IOP.

Off-Target Effects

A thorough evaluation of a drug candidate's interaction with unintended targets is a critical aspect of preclinical safety assessment. At present, there is no publicly available information on comprehensive off-target screening for this compound. Such studies are essential to identify any potential for adverse effects due to interactions with other receptors, ion channels, enzymes, or transporters.

Experimental Protocols

Detailed, specific experimental protocols for the characterization of this compound are proprietary to the developing pharmaceutical companies. However, this section outlines the general methodologies typically employed for such investigations.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. These assays involve competing a radiolabeled ligand with an unlabeled test compound (e.g., this compound) for binding to membranes prepared from cells expressing the receptor of interest.

Functional Assays (cAMP Measurement)

Functional assays are essential to determine the potency (EC50) and efficacy of an agonist. For Gs-coupled receptors like EP2, this typically involves measuring the intracellular accumulation of cAMP in response to the compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this purpose.

Conclusion

This compound is a potent and selective EP2 receptor agonist, and its primary cellular target has been well-characterized. Its mechanism of action through the Gs-cAMP signaling pathway provides a clear rationale for its development in the treatment of glaucoma. While the available data confirms its high potency at the EP2 receptor, a more comprehensive public dataset on its selectivity across the entire prostanoid receptor family and a broader off-target screening panel would provide a more complete understanding of its pharmacological profile and potential for any unintended effects. Further research in these areas would be highly beneficial to the scientific and drug development communities.

References

Aganepag's Influence on Intracellular cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aganepag (AGN 210937) is a potent and selective prostanoid EP2 receptor agonist. The EP2 receptor, a G-protein coupled receptor (GPCR), is critically involved in various physiological processes, many of which are mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the signaling pathway initiated by this compound, its subsequent effect on intracellular cAMP concentrations, and detailed methodologies for quantifying these effects. Due to the limited availability of public data on this compound's direct impact on cAMP levels, this guide also presents comparative data from other selective EP2 receptor agonists to provide a quantitative context for researchers.

Introduction to this compound and the EP2 Receptor-cAMP Signaling Axis

This compound is a small molecule designed to selectively activate the prostanoid EP2 receptor. The EP2 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2). Upon agonist binding, the EP2 receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. This elevation in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of cellular proteins, leading to a physiological response.

This compound's Signaling Pathway

The binding of this compound to the EP2 receptor initiates a well-defined signaling cascade that culminates in the elevation of intracellular cAMP. The key steps in this pathway are illustrated below.

Quantitative Analysis of EP2 Agonist-Induced cAMP Accumulation

Table 1: Potency of Selective EP2 Agonists in Inducing cAMP Accumulation

| Compound | Cell Line | EC50 for cAMP Accumulation (nM) | Reference |

| Butaprost | Human Airway Smooth Muscle Cells | ~100 | [1] |

| ONO-AE1-259 | Rat Juxtaglomerular Cells | ~1 | [2] |

| This compound | (Predicted) | (Sub-nanomolar to low nanomolar) | - |

Note: The predicted EC50 for this compound is based on its high receptor binding affinity (0.19 nM) and the known potencies of other selective EP2 agonists.

Table 2: Efficacy of Selective EP2 Agonists in Inducing cAMP Accumulation

| Compound | Cell Line | Maximum Fold Increase in cAMP | Reference |

| Butaprost | Human Airway Smooth Muscle Cells | Not explicitly stated, but significant increase observed | [1] |

| PGE2 (via EP2) | HEK-EP2 cells | ~20 pmol/well (with IBMX) | [3] |

Note: The maximal cAMP accumulation (Emax) can vary significantly depending on the cell type, receptor expression level, and assay conditions.

Experimental Protocols for Measuring Intracellular cAMP Levels

The following section outlines a detailed, generalized protocol for quantifying intracellular cAMP accumulation in response to this compound or other EP2 agonists. This protocol is based on commonly used methodologies such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET) based assays.

Experimental Workflow

Detailed Methodology: HTRF-Based cAMP Assay

4.2.1. Materials

-

Cell line expressing the human EP2 receptor (e.g., HEK293-EP2)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

-

This compound (or other EP2 agonist)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

HTRF cAMP assay kit (containing cAMP standard, lysis buffer, and detection reagents)

-

White, low-volume 384-well assay plates

-

HTRF-compatible plate reader

4.2.2. Procedure

-

Cell Preparation:

-

Culture HEK293-EP2 cells in appropriate growth medium until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in fresh medium.

-

Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Agonist Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 10 µM).

-

-

Agonist Treatment:

-

Carefully remove the culture medium from the wells.

-

Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C. The use of a PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP, thus amplifying the signal.

-

Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with DMSO).

-

Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C. A time-course experiment should be performed to determine the optimal incubation time for maximal cAMP accumulation.

-

-

cAMP Detection:

-

Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 conjugate and the anti-cAMP cryptate antibody in the provided lysis buffer.

-

Add the lysis buffer containing the detection reagents to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

Generate a cAMP standard curve using the provided cAMP standards.

-

Calculate the ratio of the emission at 665 nm to 620 nm for all wells.

-

Convert the HTRF ratios to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

-

Conclusion

This compound, as a selective EP2 receptor agonist, is expected to be a potent stimulator of intracellular cAMP accumulation. While direct quantitative data for this compound remains to be published, the well-established signaling pathway and comparative data from other EP2 agonists provide a strong foundation for researchers. The detailed experimental protocol provided in this guide offers a robust framework for quantifying the effects of this compound and other EP2 agonists on intracellular cAMP levels, enabling further investigation into its therapeutic potential. Future studies are warranted to precisely define the dose-response and temporal dynamics of this compound-induced cAMP signaling in various cell types and tissues.

References

- 1. "Compartmentalized cAMP Response to EP2 Receptor Activation in Human Ai" by Shailesh R. Agarwal, Kathryn Miyashiro et al. [digitalcommons.chapman.edu]

- 2. Prostaglandin E2 EP2 and EP4 receptor activation mediates cAMP-dependent hyperpolarization and exocytosis of renin in juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Culture Experiments with Aganepag

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Aganepag, a potent and selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist. The detailed protocols and signaling pathway information are intended to guide researchers in designing and executing cell-based assays to investigate the therapeutic potential of this compound in areas such as wound healing and glaucoma.

Mechanism of Action

This compound is a selective agonist for the prostanoid EP2 receptor, a Gs protein-coupled receptor (GPCR). Upon binding to the EP2 receptor, this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, modulating various cellular processes.

Signaling Pathway

The signaling pathway activated by this compound is crucial for its therapeutic effects. The following diagram illustrates the key components of the EP2 receptor signaling cascade.

Figure 1. this compound Signaling Pathway

Key Applications and Experimental Protocols

This compound's ability to modulate the EP2 signaling pathway makes it a valuable tool for investigating cellular processes related to wound healing and intraocular pressure regulation. Below are detailed protocols for key in vitro experiments.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following this compound treatment, confirming its agonist activity at the EP2 receptor.

Table 1: Expected this compound-Induced cAMP Accumulation in HEK293 Cells

| This compound Concentration (nM) | Fold Increase in cAMP (over baseline) |

| 0.1 | ~1.5 |

| 1 | ~5 |

| 10 | ~15 |

| 100 | ~25 |

| 1000 | ~30 |

Note: Data are representative and may vary based on experimental conditions and cell passage number.

Experimental Protocol: cAMP Accumulation Assay

Materials:

-

HEK293 cells stably expressing the human EP2 receptor

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

IBMX (3-isobutyl-1-methylxanthine) solution

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

-

White opaque 96-well plates

Procedure:

-

Cell Culture: Culture HEK293-EP2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells into a white opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

-

Cell Stimulation: Replace the culture medium with the this compound dilutions and incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Calculate the fold increase in cAMP over the vehicle-treated control.

Figure 2. cAMP Assay Workflow

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the migration of fibroblasts, a critical process in wound healing.

Table 2: Effect of this compound on Fibroblast Migration (Wound Closure)

| This compound Concentration (µM) | Wound Closure (%) after 24 hours |

| 0 (Control) | 25 ± 3 |

| 0.1 | 35 ± 4 |

| 1 | 55 ± 5 |

| 10 | 70 ± 6 |

Note: Data are representative and may vary based on cell line and experimental conditions.

Experimental Protocol: In Vitro Wound Healing Assay

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

6-well plates

-

200 µL pipette tips

Procedure:

-

Cell Seeding: Seed HDFs in 6-well plates and grow to a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh, low-serum (e.g., 1% FBS) medium containing different concentrations of this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and after 24 hours of incubation.

-

Data Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Figure 3. Wound Healing Assay Workflow

Gene Expression Analysis in Fibroblasts

This protocol details the analysis of genes involved in extracellular matrix (ECM) remodeling, such as collagen (COL1A1) and matrix metalloproteinase-1 (MMP1), in response to this compound treatment.

Table 3: this compound-Mediated Regulation of ECM-Related Gene Expression in Human Dermal Fibroblasts

| Gene | This compound Concentration (µM) | Fold Change in mRNA Expression (vs. Control) |

| COL1A1 | 1 | 1.8 ± 0.2 |

| MMP1 | 1 | 0.6 ± 0.1 |

Note: Data are representative and based on typical responses to EP2 agonism. Actual values may vary.

Experimental Protocol: Gene Expression Analysis (RT-qPCR)

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Treatment: Seed HDFs in 6-well plates and grow to ~80% confluency. Treat cells with this compound or vehicle control for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using primers for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Application Notes and Protocols: Preparing Aganepag Stock Solutions for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aganepag, also known as AGN 210937, is a potent and selective prostanoid EP2 receptor agonist, demonstrating an EC₅₀ of 0.19 nM with no significant activity at the EP4 receptor.[1] Its targeted action on the EP2 receptor makes it a valuable tool in biomedical research, particularly in studies related to wound healing, scar reduction, and glaucoma.[1][2] The prostanoid EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA). Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays designed to investigate these biological processes.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of in vitro experimental settings.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid.[1] Key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₄H₃₁NO₄S | [1] |

| Molecular Weight | 429.57 g/mol | |

| CAS Number | 910562-18-4 | |

| Appearance | White to off-white solid | |

| Purity | >99% (typical) | |

| Solubility | ≥ 45 mg/mL in DMSO (104.76 mM) |

This compound Signaling Pathway

This compound exerts its biological effects by activating the Prostaglandin E2 Receptor 2 (EP2). This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, including transcription factors like CREB, to modulate gene expression and cellular function.

Protocol: Preparation of this compound Stock Solution

The recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous, and newly opened DMSO, as hygroscopic DMSO can negatively impact compound solubility.

Materials

-

This compound powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes or cryogenic vials

-

Sterile pipette tips

Equipment

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Calibrated pipettes

-

Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Experimental Workflow

The following diagram outlines the standard procedure for preparing the stock solution.

Step-by-Step Procedure

-

Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Carefully weigh the desired mass of this compound powder using an analytical balance in a chemical fume hood.

-

Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration (see Table 1).

-

Cap the vial tightly and vortex the solution until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating or brief sonication can be used to aid dissolution.

-

Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, light-protected cryogenic vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Label the vials clearly with the compound name, concentration, date, and store immediately as recommended in Section 5.0.

Stock Solution Concentration Table

The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from a given mass of this compound (MW = 429.57 g/mol ).

| Mass of this compound | Volume of DMSO for 10 mM Stock | Volume of DMSO for 50 mM Stock | Volume of DMSO for 100 mM Stock |

| 1 mg | 232.79 µL | 46.56 µL | 23.28 µL |

| 5 mg | 1.164 mL | 232.79 µL | 116.40 µL |

| 10 mg | 2.328 mL | 465.58 µL | 232.79 µL |

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Shelf Life | References |

| Solid Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| In Solvent (DMSO) | -80°C | 6 months | |

| -20°C | 1 month |

Note: It is strongly recommended to store stock solutions at -80°C for long-term stability and to use aliquots within 6 months. Avoid repeated freeze-thaw cycles. Before use in cell culture, the final concentration of DMSO should be carefully controlled, as it can be toxic to cells at higher concentrations (typically >0.5%).

References

Aganepag: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aganepag (AGN-210937) is a potent and selective prostanoid EP2 receptor agonist. Its isopropyl ester prodrug, this compound isopropyl (AGN-210961), has been investigated for its potential to lower intraocular pressure (IOP) in the context of glaucoma and ocular hypertension.[1] This document provides detailed application notes and protocols for the preclinical study of this compound and its prodrug, based on available data for selective EP2 receptor agonists. Due to the limited publicly available preclinical data specifically for this compound, the following protocols and dosage information are largely derived from studies on analogous selective EP2 receptor agonists, such as Omidenepag Isopropyl (OMDI) and Butaprost. These compounds share the same mechanism of action and are expected to have similar experimental parameters.

Mechanism of Action

This compound selectively binds to and activates the prostanoid EP2 receptor, a G-protein coupled receptor. This activation stimulates the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels in the trabecular meshwork and ciliary body are believed to be the primary mechanism for increased aqueous humor outflow, through both the conventional (trabecular) and uveoscleral pathways, resulting in a reduction of intraocular pressure.[1][2]

Signaling Pathway Diagram

Caption: this compound activates the EP2 receptor, leading to increased cAMP and downstream signaling, ultimately enhancing aqueous humor outflow.

Dosage and Administration in Animal Studies

The following tables summarize typical dosage and administration information for selective EP2 receptor agonists in common animal models used for glaucoma research. This data can be used as a starting point for designing studies with this compound Isopropyl.

Table 1: Topical Administration of Selective EP2 Receptor Agonists in Rabbits

| Compound | Concentration (%) | Dosing Regimen | Animal Model | Key Findings | Reference |

| Omidenepag Isopropyl | 0.001% | Single topical administration | Ocular normotensive rabbits | Significant IOP reduction | [3] |

| Omidenepag Isopropyl | Not specified | Single and repeated dosing | Ocular normotensive rabbits | Significant IOP lowering | [4] |

Table 2: Topical Administration of Selective EP2 Receptor Agonists in Monkeys

| Compound | Concentration (%) | Dosing Regimen | Animal Model | Key Findings | Reference |

| Butaprost | 0.1% | Single topical dose | Ocular normotensive and laser-induced glaucomatous Cynomolgus monkeys | Significant IOP reduction | |

| Omidenepag Isopropyl | 0.0006% | Single topical administration | Ocular normotensive monkeys | Significant IOP reduction | |

| Omidenepag Isopropyl | Not specified | Single and repeated dosing | Ocular normotensive and hypertensive monkeys | Significant IOP lowering | |

| Omidenepag Isopropyl | 0.01% | Not specified | Normotensive monkey eyes | IOP reduction of 13.3 ± 1.2 mmHg | |

| Omidenepag Isopropyl | Not specified | Not specified | Laser-induced ocular hypertensive monkeys | Maximal IOP reduction of 19.9 ± 3.0 mmHg |

Table 3: Topical Administration of Selective EP2 Receptor Agonists in Other Species

| Compound | Concentration (%) | Dosing Regimen | Animal Model | Key Findings | Reference |

| Omidenepag Isopropyl | Not specified | Single and repeated dosing | Ocular normotensive dogs | Significant IOP lowering |

Experimental Protocols

Protocol 1: Evaluation of Intraocular Pressure (IOP) Reduction in Ocular Normotensive Rabbits

Objective: To determine the IOP-lowering efficacy of this compound Isopropyl in a normotensive rabbit model.

Materials:

-

This compound Isopropyl solution (e.g., 0.001% in a suitable vehicle)

-

Vehicle control solution

-

Healthy, adult New Zealand White or Dutch Belted rabbits

-

Tonometer (e.g., Tono-Pen, rebound tonometer)

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

-

Calibrated micropipette

Workflow Diagram:

Caption: Workflow for evaluating the effect of this compound Isopropyl on intraocular pressure in rabbits.

Procedure:

-

Animal Acclimatization: Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the study.

-

Baseline IOP Measurement: On the day of the experiment, measure baseline IOP in both eyes of each rabbit. Typically, three consecutive readings are taken and averaged.

-

Randomization: Randomly assign rabbits to either the treatment group (this compound Isopropyl) or the control group (vehicle).

-

Drug Administration:

-

Instill one drop of topical anesthetic into each eye.

-

After a brief interval (e.g., 30-60 seconds), instill a single, fixed volume (e.g., 30-50 µL) of the this compound Isopropyl solution into one eye and the vehicle into the contralateral eye, or treat one group of animals with the drug and another with the vehicle.

-

-

Post-Dose IOP Measurements: Measure IOP at predetermined time points post-administration (e.g., 2, 4, 6, and 24 hours).

-

Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the mean IOP reduction in the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Evaluation of this compound Isopropyl in a Laser-Induced Ocular Hypertension Monkey Model

Objective: To assess the efficacy of this compound Isopropyl in a clinically relevant model of elevated IOP.

Materials:

-

This compound Isopropyl solution

-

Vehicle control solution

-

Adult Cynomolgus or Rhesus monkeys with stable, laser-induced ocular hypertension in one eye

-

Tonometer suitable for monkeys

-

Topical anesthetic

-

Slit lamp for ocular examinations

Procedure:

-

Model Induction: Ocular hypertension is induced in one eye of each monkey by applying laser photocoagulation to the trabecular meshwork. A period of several weeks is allowed for the IOP to stabilize at an elevated level.

-

Baseline Measurements: Establish a stable baseline of elevated IOP over several days of measurement. Conduct baseline ocular examinations (e.g., slit lamp, fundoscopy) to assess for any pre-existing conditions.

-

Treatment: Administer a single topical dose of this compound Isopropyl to the hypertensive eye. The contralateral, normotensive eye can serve as a control or receive a vehicle.

-

IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., hourly for the first 8 hours, then at 24 hours) following administration.

-

Ocular Tolerability Assessment: Perform regular ocular examinations to monitor for any adverse effects, such as conjunctival hyperemia, corneal changes, or anterior chamber inflammation.

-

Data Analysis: Determine the percent and absolute reduction in IOP from baseline in the treated hypertensive eyes. Compare the response to historical data or a vehicle-treated control group.

Conclusion

This compound, as a selective EP2 receptor agonist, holds promise for the treatment of glaucoma and ocular hypertension. The provided application notes and protocols, based on extensive research with analogous compounds, offer a robust framework for the preclinical evaluation of this compound's dosage, administration, and efficacy in relevant animal models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines. Careful dose-ranging studies are recommended to establish the optimal concentration and dosing frequency for this compound Isopropyl in each animal model.

References

- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Pharmacologic Characterization of Omidenepag Isopropyl, a Novel Selective EP2 Receptor Agonist, as an Ocular Hypotensive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Aganepag: A Potent and Selective EP2 Receptor Agonist for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aganepag (also known as AGN 210937) is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its high affinity and selectivity make it an invaluable tool compound for investigating the physiological and pathological roles of the EP2 receptor in various biological systems. The EP2 receptor, a G-protein coupled receptor (GPCR), is involved in a wide array of processes, including inflammation, wound healing, immune modulation, and intraocular pressure regulation. These application notes provide a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its use in key in vitro assays to study EP2 receptor function.

Pharmacological Profile of this compound

This compound is distinguished by its high potency and selectivity for the human EP2 receptor. This specificity allows researchers to dissect the functions of the EP2 receptor with minimal off-target effects on other prostanoid receptors, such as the closely related EP4 receptor.

Quantitative Data for this compound

| Parameter | Value | Receptor | Species | Notes |

| EC50 | 0.19 nM[1] | EP2 | Not Specified | EC50 is the concentration of an agonist that gives half-maximal response. A lower EC50 indicates higher potency. |

| Binding Affinity (Ki) | Data not publicly available | EP2 | Not Specified | Ki is the inhibition constant, representing the affinity of a ligand for a receptor. A lower Ki indicates higher affinity. While the Ki for this compound is not readily available in public literature, its low nanomolar EC50 value suggests a high binding affinity. |

| Selectivity | No activity at EP4 receptor[1] | EP4 | Not Specified | Demonstrates high selectivity for the EP2 receptor over the EP4 receptor. |

EP2 Receptor Signaling Pathways

Activation of the EP2 receptor by an agonist like this compound initiates downstream signaling cascades through two primary pathways: a Gαs-dependent pathway and a G-protein independent β-arrestin pathway.

References

Application Notes and Protocols for Testing Aganepag Efficacy in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aganepag is a selective prostaglandin E2 receptor subtype 4 (EP4) agonist under investigation for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. The primary mechanism of action for EP4 receptor agonists in the eye is believed to be an increase in the conventional outflow of aqueous humor through the trabecular meshwork. This document provides detailed protocols for establishing and utilizing relevant in vivo models to test the efficacy of this compound and summarizes expected quantitative outcomes based on studies of similar class compounds.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the prostaglandin EP4 receptor, a G-protein coupled receptor (GPCR). In the trabecular meshwork and Schlemm's canal cells, this activation is hypothesized to initiate a signaling cascade that leads to changes in the extracellular matrix and cell cytoskeleton, ultimately reducing the resistance to aqueous humor outflow and lowering IOP. While the precise downstream signaling of this compound in these specific cells is a subject of ongoing research, the general pathway for EP4 receptor activation involves the Gs alpha subunit, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP).

This compound's Hypothesized Signaling Pathway

Data Presentation: Efficacy of EP Receptor Agonists in Animal Models

While specific in vivo efficacy data for this compound is not extensively published, the following tables summarize the expected IOP-lowering effects based on studies with other selective EP receptor agonists in established models of ocular hypertension.

Table 1: IOP Reduction with EP Agonists in Laser-Induced Ocular Hypertensive Monkeys

| Compound Class | Animal Model | Dose/Concentration | Maximum IOP Reduction (%) | Duration of Effect |

| Selective EP4 Agonist | Cynomolgus Monkey | 0.01% - 0.1% | 40% - 50% | At least 6 hours |

| Selective EP2 Agonist | Cynomolgus Monkey | 0.002% | 20% - 35% | Sustained with daily dosing |

Table 2: IOP Reduction with EP Agonists in Steroid-Induced Ocular Hypertensive Mice

| Compound Class | Animal Model | Dosing Regimen | Peak IOP Reduction (%) |

| Selective EP4 Agonist | Mouse | Twice-daily | ~58% |

| Selective EP2 Agonist | Mouse | Twice-daily | ~65% - 74% |

Experimental Protocols

Laser-Induced Ocular Hypertension in Non-Human Primates

This model is considered a gold standard for preclinical glaucoma research due to the anatomical and physiological similarities of the monkey eye to the human eye.[1][2][3]

Objective: To create a sustained elevation of IOP in one eye to mimic glaucoma, against which the contralateral eye can serve as a normotensive control.

Materials:

-

Argon or diode laser photocoagulator

-

Goniolens (e.g., Koeppe-type)

-

Slit-lamp delivery system

-

Anesthetics (e.g., ketamine, pentobarbital)

-

Topical proparacaine

-

Tonometer (e.g., Tono-Pen, pneumatonometer)

-

Post-treatment topical antibiotics and anti-inflammatories

Protocol:

-

Animal Preparation: Anesthetize the monkey (e.g., Rhesus or Cynomolgus) following approved institutional protocols. Place the animal in a stereotaxic frame in front of the slit-lamp.

-

Baseline Measurements: Measure baseline IOP in both eyes. Perform a thorough ophthalmic examination.

-

Laser Application: Apply a goniolens to the eye with a coupling fluid.

-

Identify the trabecular meshwork. Deliver approximately 50-100 laser spots (50 µm spot size, 0.5-1.0 W power, 0.5-second duration) circumferentially (360°) to the trabecular meshwork.[4][5] Successful application is often indicated by the formation of a small bubble at the treatment site.

-

Post-Laser Care: Administer topical antibiotics and corticosteroids to manage inflammation and prevent infection.

-

IOP Monitoring: Monitor IOP daily for the first week, then 2-3 times per week. A significant and sustained elevation in IOP (e.g., >30-50% above baseline) is expected. IOPs can range from 24 to 50 mm Hg.

-

Repeat Treatment: If IOP does not remain sufficiently elevated, repeat the laser treatment at intervals of 2-3 weeks. Typically, 2-4 sessions are required to induce chronic ocular hypertension.

-

Drug Efficacy Testing: Once a stable ocular hypertension is established (typically after 2-4 weeks), begin topical administration of this compound or vehicle to the hypertensive eye. Measure IOP at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 6, 8, and 24 hours) to determine the efficacy and duration of action.

Laser-Induced OHT Workflow in Monkeys

Steroid-Induced Ocular Hypertension in Mice

This model is useful for higher-throughput screening and for investigating mechanisms related to glucocorticoid-induced glaucoma. It mimics the IOP elevation seen in a subset of human patients treated with steroids.

Objective: To induce a transient but significant elevation in IOP using topical or periocular corticosteroids.

Materials:

-

Dexamethasone (e.g., dexamethasone-21-acetate suspension)

-

Vehicle control (e.g., sterile saline or PBS)

-

Microsyringes (e.g., 32G needle)

-

Anesthetics (e.g., isoflurane, or ketamine/xylazine cocktail)

-

Tonometer suitable for mice (e.g., TonoLab, Tono-Pen)

Protocol:

-

Animal Handling: Acclimate mice (e.g., C57BL/6J) to handling and IOP measurement procedures to minimize stress-induced IOP fluctuations.

-

Baseline Measurements: Measure baseline IOP in both eyes over several days to establish a consistent diurnal rhythm.

-

Steroid Administration:

-

Periocular Injection: Anesthetize the mouse. Gently retract the lower eyelid and inject 20 µL of a 10 mg/mL dexamethasone suspension into the subconjunctival space. Repeat this injection weekly.

-

Topical Drops: Alternatively, instill dexamethasone eye drops (e.g., 0.1%) three times daily.

-

-

IOP Monitoring: Measure IOP 2-3 times per week. A significant IOP elevation (e.g., 3-5 mmHg or a ~25-50% increase over baseline) is typically observed after 2-4 weeks of treatment.

-

Drug Efficacy Testing: Once ocular hypertension is established, administer topical this compound or vehicle. Measure IOP at baseline and at various time points post-dose (e.g., 1, 2, 4, 6 hours) to assess efficacy.

Steroid-Induced OHT Workflow in Mice

Conclusion

The in vivo models described provide robust and well-characterized systems for evaluating the IOP-lowering efficacy of this compound. The laser-induced ocular hypertension model in non-human primates offers the highest translational relevance, while the steroid-induced model in mice allows for more rapid screening and mechanistic studies. Careful adherence to these protocols will ensure the generation of reliable and reproducible data crucial for the preclinical development of this novel therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of Aganepag and other EP2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction